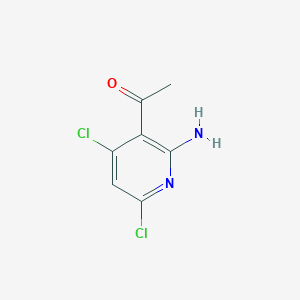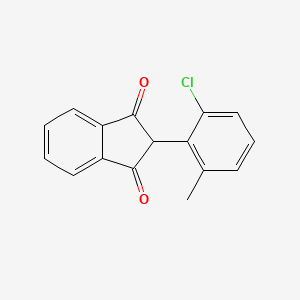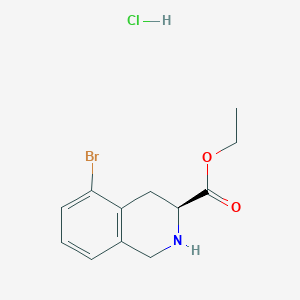
5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 5-methyl-2-pyridinecarboxylic acid and hydrazine hydrate.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine derivative to introduce the amino group at the 5-position of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-8-(4-pyridyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: This compound is structurally similar and has been studied for its potential use against cancer
Triazolone Compounds: These compounds share the triazole ring structure and have been explored as adenosine receptor antagonists.
Uniqueness
5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H9N5 |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
5-(5-methylpyridin-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-2-3-6(10-4-5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) |
InChI-Schlüssel |
UYCZMSXDPQUCBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)






![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
